Specific Scientific Field: Organic Chemistry, specifically in the area of asymmetric synthesis .
Summary of the Application: The compound 3-hydroxyisobenzofuran-1(3H)-one is used in the asymmetric allylation of oxocarbenium ions to construct chiral phthalide derivatives . Phthalides are crucial core skeletons found extensively in natural products and biologically active molecules .
Methods of Application or Experimental Procedures: The asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones is carried out with boron allylation reagents. A simple Bi(OAc)3/chiral phosphoric acid catalytic system is used in this method .
Results or Outcomes: The desired chiral 3-allylisobenzofuran-1(3H)-ones are obtained in good yields (up to 99%) and high enantioselectivities (up to 99.5:0.5 e.r.) under mild conditions . The large-scale reaction and diverse transformations of products to various scaffolds with potential biological activities make this method more attractive .
3-Hydroxyisobenzofuran-1(3H)-one, also known as 3-hydroxyphthalide, is a heterocyclic organic compound with the molecular formula CHO and a molecular weight of 150.13 g/mol. This compound features a fused isobenzofuran structure, characterized by a hydroxyl group at the 3-position. Its chemical structure contributes to its unique properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Research indicates that 3-hydroxyisobenzofuran-1(3H)-one exhibits notable biological activities. It has shown potential anti-inflammatory and antioxidant properties, which may contribute to its therapeutic applications. Additionally, its derivatives have been studied for their anticancer effects, particularly in inhibiting tumor growth and proliferation .
Several methods exist for synthesizing 3-hydroxyisobenzofuran-1(3H)-one:
The compound finds applications in:
Studies have explored the interactions of 3-hydroxyisobenzofuran-1(3H)-one with various biological targets. Notably, its derivatives have been assessed for their ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases such as cancer and inflammation. The compound's interactions with indole derivatives have also been characterized, demonstrating its versatility as a reactant in organic synthesis .
Several compounds share structural similarities with 3-hydroxyisobenzofuran-1(3H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Hydroxyisobenzofuran-1,3-dione | 27550-59-0 | 0.74 |
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | 393522-78-6 | 0.74 |
6-Methylisobenzofuran-1(3H)-one | 72985-23-0 | 0.85 |
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate | 23405-32-5 | 0.85 |
5-Methylisobenzofuran-1(3H)-one | 54120-64-8 | 0.85 |
While many similar compounds exist, the presence of the hydroxyl group at the specific position (C-3) distinguishes it from others like methyl derivatives or those lacking this functional group. This feature enhances its reactivity and biological activity, making it particularly valuable in medicinal chemistry and organic synthesis .